molecular formula C18H16ClFN2O4S B2654633 2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)benzo[d]oxazole CAS No. 2034448-01-4

2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)benzo[d]oxazole

Cat. No. B2654633
CAS RN: 2034448-01-4
M. Wt: 410.84
InChI Key: VMQPLBPTPHYDHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)benzo[d]oxazole is a chemical compound that has been widely studied in scientific research due to its potential therapeutic applications. This compound is also known as GSK-3β inhibitor and has been found to be effective in treating various diseases such as Alzheimer's, bipolar disorder, and diabetes.

Scientific Research Applications

Antimicrobial Activity

Some synthesized compounds related to the chemical structure of interest have shown promising antimicrobial properties. For instance, fluorinated benzothiazolo imidazole compounds exhibited significant anti-microbial activity (Sathe, B., Jaychandran, E., Sreenivasa, G., & Jagtap, V., 2011). Similarly, novel amide and urea derivatives of thiazol-2-ethylamines were synthesized and showed activity against Trypanosoma brucei rhodesiense, a pathogen related to human African trypanosomiasis (Patrick, D. A., et al., 2016).

Synthesis of Novel Derivatives

Research into the synthesis of related compounds has led to the development of derivatives with potential biological activities. For example, the microwave-assisted synthesis of new sulfonyl hydrazones, which include piperidine rings, highlighted their antioxidant capacity and anticholinesterase activity, indicating potential therapeutic applications (Karaman, N., et al., 2016).

Mechanism of Action and Pharmacological Studies

The exploration of the mechanism of action and pharmacological studies of sulfonamide derivatives and triazole compounds related to the compound of interest has contributed to understanding their potential therapeutic uses. For example, sulfonated polytriazoles from a new fluorinated diazide monomer were investigated for their proton exchange properties, indicating their application in proton exchange membranes (Singh, A., et al., 2014).

Anticancer and Antidiabetic Potential

Research into the anticancer and antidiabetic potential of related compounds has been conducted, with some compounds showing moderate activity against various cancer cell lines (Salinas-Torres, A., et al., 2022). The study on repaglinide and related hypoglycemic benzoic acid derivatives elucidated the structure-activity relationships in these compounds, highlighting their significance in treating type 2 diabetes (Grell, W., et al., 1998).

properties

IUPAC Name

2-[1-(3-chloro-4-fluorophenyl)sulfonylpiperidin-4-yl]oxy-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN2O4S/c19-14-11-13(5-6-15(14)20)27(23,24)22-9-7-12(8-10-22)25-18-21-16-3-1-2-4-17(16)26-18/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMQPLBPTPHYDHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=CC=CC=C3O2)S(=O)(=O)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)benzo[d]oxazole

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